molecular formula C12H11NO3S B1449973 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde CAS No. 1082576-05-3

2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B1449973
CAS No.: 1082576-05-3
M. Wt: 249.29 g/mol
InChI Key: FXJNQQGULPMGRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-methoxyphenoxy-methyl)benzoic acid with potassium para-methoxyphenoxide in xylene. The resulting potassium salts of 2-(4-methoxyphenoxymethyl)benzoic acid are then converted to the desired 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde has been used in the synthesis of various pharmacophore linked derivatives like thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. These compounds are of interest in the field of medicinal chemistry for their potential bioactive properties (Khalifa, Nossier, & Al-Omar, 2017).
  • New 1,3-thiazole derivatives have been synthesized from reactions involving substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes and 5-hydroxyalkyl-1,3-thiazole-2-carbaldehydes, further indicating the compound’s utility in creating bioactive substances (Sinenko et al., 2016).

Catalytic Applications

  • The compound has been utilized in the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, serving as an efficient, reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial and Antioxidant Properties

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities (Vinusha et al., 2015).
  • Thiazoles, including derivatives of this compound, have been evaluated as antioxidant additives for lubricating oils, indicating their potential application in industrial settings (Amer et al., 2011).

Mechanism of Action

The specific mechanism of action for this compound depends on its application. It may exhibit antimicrobial properties, as demonstrated by related thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid. These compounds have shown selective and effective antimicrobial activity against various strains, including Gram-positive bacteria, Gram-negative bacteria, and Candida spp. The most active derivatives were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(4-bromophenyl)-thiourea .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-10-2-4-11(5-3-10)16-7-12-13-9(6-14)8-17-12/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNQQGULPMGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 2
2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 3
2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 4
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2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 5
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2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde

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